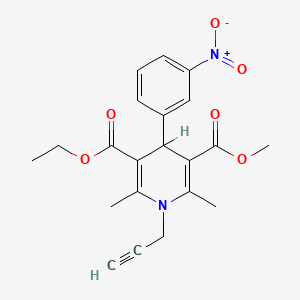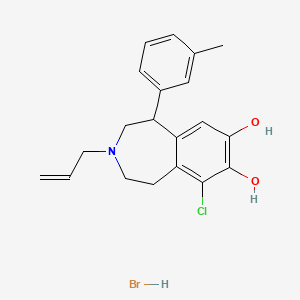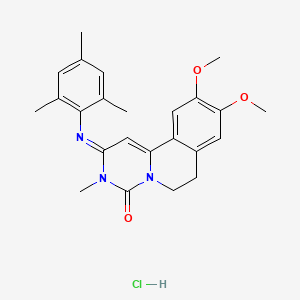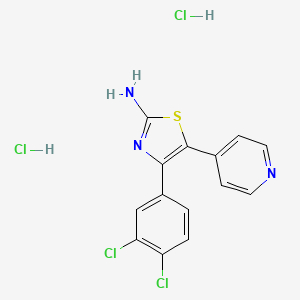
Alphaxalon
Übersicht
Beschreibung
Alfaxalon, auch bekannt als Alphaxalon oder Alphaxolon, ist ein neuroaktives Steroid und ein Allgemeinanästhetikum. Es wird hauptsächlich in der Tiermedizin unter dem Handelsnamen Alfaxan eingesetzt. Alfaxalon ist bekannt für seine Fähigkeit, Anästhesie mit minimalen kardiovaskulären Nebenwirkungen zu induzieren, was es zu einer bevorzugten Wahl in der Veterinärmedizin macht .
Herstellungsmethoden
Die Herstellung von Alfaxalon umfasst verschiedene synthetische Wege und Reaktionsbedingungen. Eine gängige Methode umfasst die Reduktion einer Vorläuferverbindung, um ein Gemisch diastereoisomerer Verbindungen zu erhalten, die dann mit chromatographischen Verfahren getrennt werden, um reines Alfaxalon zu erhalten . Der Prozess ist so konzipiert, dass er einfach, umweltfreundlich, kostengünstig und kommerziell praktikabel ist .
Wissenschaftliche Forschungsanwendungen
Alfaxalon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Synthese und Reaktionen von neuroaktiven Steroiden zu untersuchen.
Biologie: Alfaxalon wird verwendet, um die Auswirkungen von neuroaktiven Steroiden auf zelluläre und molekulare Prozesse zu untersuchen.
Medizin: Es wird in Studien im Zusammenhang mit Anästhesie, Neuroprotektion und kognitiver Funktion eingesetzt.
Industrie: Alfaxalon wird bei der Entwicklung neuer Anästhetika und Formulierungen eingesetzt .
Wirkmechanismus
Alfaxalon entfaltet seine Wirkung, indem es als positiver allosterischer Modulator an Gamma-Aminobuttersäure-Subtyp A (GABAA)-Rezeptoren wirkt. Bei hohen Konzentrationen wirkt es auch als direkter Agonist des GABAA-Rezeptors. Diese Modulation verstärkt die inhibitorischen Wirkungen von Gamma-Aminobuttersäure, was zu Sedierung und Anästhesie führt. Alfaxalon wird schnell von der Leber abgebaut, was eine Anhäufung verhindert und das Risiko einer Überdosierung verringert .
Wirkmechanismus
Target of Action
Alphaxalone, also known as Alfaxalone, is a neuroactive steroid derived from progesterone . Its primary target is the GABA A receptor . GABA A receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system . Alphaxalone also interacts with pregnane X receptors (PXR) in the brain .
Mode of Action
Alphaxalone acts as a positive allosteric modulator on GABA A receptors . At high concentrations, it can also act as a direct agonist of the GABA A receptor . This interaction enhances the inhibitory effects of GABA, leading to hyperpolarization of the neuron and a decrease in neuronal excitability . Alphaxalone also activates PXR, which are nuclear receptors that regulate the expression of genes involved in drug metabolism and transport .
Biochemical Pathways
The activation of PXR by Alphaxalone leads to an increase in the production of mature brain-derived neurotrophic factor (m-BDNF) . m-BDNF is a neurotrophin involved in neurogenesis, synaptogenesis, and neuroprotection . It binds to tyrosine receptor kinase B (TrkB) receptors, which are present on the surface membrane of neurons and glia .
Pharmacokinetics
It is primarily metabolized in the liver, with the major metabolites being Alfaxalone glucuronide in dogs and 20-Hydroxyalfaxalone sulfate in cats . The elimination half-life is approximately 25 minutes in dogs and 45 minutes in cats . Most of the drug is excreted via the renal route .
Result of Action
The activation of GABA A receptors by Alphaxalone results in sedative, anxiolytic, anticonvulsant, and analgesic effects . The activation of PXR and the subsequent increase in m-BDNF levels may contribute to the preservation of cognition and neuroprotection observed with Alphaxalone anesthesia .
Action Environment
The action of Alphaxalone can be influenced by various environmental factors. For example, the presence of other sedative and anesthetic drugs can potentiate the respiratory depression seen with Alphaxalone . Additionally, the physiological state of the patient, such as age, sex, and health status, can also affect the drug’s action . More research is needed to fully understand the influence of environmental factors on Alphaxalone’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Alphaxalone works as a positive allosteric modulator on GABA A receptors and, at high concentrations, as a direct agonist of the GABA A receptor . This interaction with GABA A receptors is key to its anesthetic properties.
Cellular Effects
Alphaxalone has been shown to have various effects on cells. For instance, it has been found to increase brain-derived neurotrophic factor levels and preserve postoperative cognition by activating pregnane-X receptors . In addition, it has been shown to have effects on pyramidal cell action potential amplitude, threshold, rise and decay time, width, frequency, whole cell conductance, and evoked GABA A receptors currents .
Molecular Mechanism
The molecular mechanism of Alphaxalone involves its action on GABA A receptors. It acts as a positive allosteric modulator on these receptors and, at high concentrations, as a direct agonist . This interaction with GABA A receptors is key to its anesthetic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, Alphaxalone has been shown to have no long-term impact on action potential parameters or whole-cell conductance . It has also been found to increase brain-derived neurotrophic factor levels and preserve postoperative cognition .
Dosage Effects in Animal Models
In animal models, the effects of Alphaxalone can vary with different dosages. For non-premedicated patients, the recommended bolus dosage is 1.5 to 2.2 mg/kg every 6 to 8 minutes for dogs and 1.4 to 1.5 mg/kg every 3 to 5 minutes for cats .
Metabolic Pathways
Alphaxalone is metabolized in the liver, with Alfaxalone glucuronide being the major metabolite in dogs and 20-Hydroxyalfaxalone sulfate being the major metabolite in cats . In humans, two metabolites, 20α-reduced Alphaxalone and Alphadolone, have been detected in the plasma during and after an infusion of Althesin .
Transport and Distribution
Alphaxalone is cleared quickly by the liver, giving it a relatively short terminal half-life and preventing it from accumulating in the body . This rapid clearance helps to lower the chance of overdose.
Subcellular Localization
Given its role as a neuroactive steroid and general anesthetic, it is likely that it primarily interacts with GABA A receptors, which are typically located in the cell membrane .
Vorbereitungsmethoden
The preparation of alfaxalone involves several synthetic routes and reaction conditions. One common method includes the reduction of a precursor compound to yield a mixture of diastereoisomeric compounds, which are then separated using chromatographic techniques to obtain pure alfaxalone . The process is designed to be simple, eco-friendly, cost-effective, and commercially viable .
Analyse Chemischer Reaktionen
Alfaxalon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Alfaxalon kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Die Reduktion von Vorläuferverbindungen ist ein wichtiger Schritt in seiner Synthese.
Substitution: Alfaxalon kann Substitutionsreaktionen eingehen, um verschiedene Analoga zu bilden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Reduktionsmittel und Oxidationsmittel, abhängig von der gewünschten Transformation. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate oder Analoga von Alfaxalon .
Vergleich Mit ähnlichen Verbindungen
Alfaxalon wird oft mit anderen neuroaktiven Steroiden und Anästhetika verglichen, wie z. B. Allopregnanolon und Propofol. Während Allopregnanolon auch Pregnan-X-Rezeptoren aktiviert, wurde Alfaxalon in bestimmten Studien als wirksamer befunden . Im Vergleich zu Propofol hat Alfaxalon einen höheren therapeutischen Index und weniger kardiovaskuläre Nebenwirkungen . Andere ähnliche Verbindungen sind Alfadolon und Alfadolonacetat, die auch in Anästhesiemitteln verwendet werden .
Die einzigartigen Eigenschaften von Alfaxalon, wie z. B. seine schnelle Clearance und minimalen kardiovaskulären Wirkungen, machen es zu einem wertvollen Anästhetikum in der Veterinärmedizin und zu einem Gegenstand laufender Forschung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
IUPAC Name |
(3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3/t13-,14+,15-,16+,17-,19+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHUCHOQIDJXAT-OLVMNOGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022576 | |
| Record name | Alphaxalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23930-19-0 | |
| Record name | Alphaxalone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23930-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alfaxalone [INN:BAN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023930190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alfaxalone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11371 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alphaxalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-11(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALFAXALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD07M97B2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate](/img/structure/B1662582.png)

![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride](/img/structure/B1662584.png)











